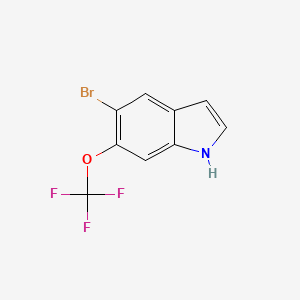

5-Bromo-6-(trifluoromethoxy)-1H-indole

Description

Significance of Indole (B1671886) Nucleus in Chemical Sciences Research

The indole nucleus is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its presence in the essential amino acid tryptophan underscores its biological importance. In medicinal chemistry, indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural versatility of the indole scaffold allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. This has made the indole ring a key building block in the design and synthesis of novel therapeutic agents.

Rationale for Halogenation and Trifluoromethoxylation in Heterocyclic Systems

The introduction of halogen atoms and trifluoromethoxy groups onto heterocyclic scaffolds like indole is a well-established strategy in drug design to modulate a molecule's properties.

Halogenation , specifically bromination, can significantly impact a compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The bromine atom can also engage in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the bromo-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of more complex molecules. The bromination of natural compounds is often associated with increased biological activity.

Overview of Research Trajectories for Specific Indole Derivatives

Research into specific indole derivatives is often driven by the desire to develop novel therapeutic agents with improved efficacy and safety profiles. The functionalization of the indole ring at various positions is a key strategy in this endeavor. For instance, modifications at the 3-position are common due to its high nucleophilicity, leading to a variety of 3-substituted indoles with diverse biological activities. The strategic placement of substituents on the benzene (B151609) portion of the indole ring, as seen in 5-Bromo-6-(trifluoromethoxy)-1H-indole, aims to systematically probe the structure-activity relationship (SAR) and optimize the compound's properties for a specific application. Compounds like this compound are often synthesized as intermediates in the preparation of more complex molecules or as part of a library for biological screening.

This compound: A Profile

While detailed research findings on this compound are not extensively available in public literature, its chemical structure suggests its role as a valuable research chemical and a building block in synthetic chemistry. pharmaffiliates.com

Chemical Properties

The key known and predicted chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1198475-24-9 |

| Molecular Formula | C9H5BrF3NO |

| Molecular Weight | 280.04 g/mol |

| Predicted Boiling Point | 310.0 ± 37.0 °C |

| Predicted Density | 1.742 ± 0.06 g/cm³ |

| Predicted pKa | 14.63 ± 0.30 |

Note: The boiling point, density, and pKa are predicted values and may not have been experimentally verified.

Synthesis of Substituted Indoles

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be inferred from established methods for preparing similarly substituted indoles. A common approach involves the construction of the indole ring from a suitably substituted aniline (B41778) precursor.

For example, the synthesis of 5-bromo-indole derivatives has been achieved through various methods, including the direct bromination of indole or the use of a brominated aniline as a starting material in classical indole syntheses like the Fischer, Bischler, or Madelung synthesis. A patent describes a method for preparing 5-bromoindole (B119039) by dissolving indole in an alcoholic organic solvent, reacting it with an aqueous solution of sodium or potassium bisulfite, followed by a series of steps involving acetic anhydride (B1165640) and subsequent bromination. google.com

The introduction of the trifluoromethoxy group can be more challenging. One potential strategy could involve the synthesis of a 4-bromo-3-(trifluoromethoxy)aniline (B39976) intermediate, which could then be subjected to an indole ring-forming reaction. The synthesis of trifluoromethoxylated anilines often involves multiple steps and specialized reagents.

Potential Research Applications

Given its structure, this compound holds potential in several areas of chemical research:

Medicinal Chemistry: As a building block, it can be used to synthesize more complex molecules for evaluation as potential therapeutic agents. The presence of both a bromine atom and a trifluoromethoxy group offers a unique combination of properties that could be beneficial for drug-receptor interactions and metabolic stability. A related compound, 5-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, has been synthesized, indicating that the parent molecule can be readily functionalized at the 3-position to generate a diverse range of derivatives.

Materials Science: Indole derivatives have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound, influenced by its electron-withdrawing and halogen substituents, could make it a candidate for incorporation into novel organic materials.

Chemical Biology: As a research chemical, it can be used as a tool compound to probe biological pathways and to study the effects of specific substitutions on the biological activity of indole-based molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrF3NO |

|---|---|

Molecular Weight |

280.04 g/mol |

IUPAC Name |

5-bromo-6-(trifluoromethoxy)-1H-indole |

InChI |

InChI=1S/C9H5BrF3NO/c10-6-3-5-1-2-14-7(5)4-8(6)15-9(11,12)13/h1-4,14H |

InChI Key |

IFOQNAHZOUWWJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 6 Trifluoromethoxy 1h Indole

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-Bromo-6-(trifluoromethoxy)-1H-indole identifies the most logical disconnections for a practical synthesis. The primary disconnection strategy involves breaking the C2-C3 and N1-C7a bonds of the indole (B1671886) ring, which points to the widely used Fischer indole synthesis. thermofisher.comwikipedia.org This classical reaction constructs the indole ring from a substituted phenylhydrazine (B124118) and a carbonyl compound.

This disconnection leads to two key synthons: the appropriately substituted 4-bromo-5-(trifluoromethoxy)phenylhydrazine and an acetaldehyde (B116499) equivalent (such as acetaldehyde itself or a protected form).

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound hinges on the efficient preparation of its key precursor, 4-bromo-3-(trifluoromethoxy)aniline (B39976). This requires careful planning of functionalization steps.

The synthesis of the key 4-bromo-3-(trifluoromethoxy)aniline intermediate can be approached from several starting points. One common route begins with a commercially available substituted nitrobenzene (B124822) or aniline (B41778). For instance, starting with 3-(trifluoromethoxy)aniline, a selective bromination must be achieved. The amino group is a strong ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director. This conflicting directing effect requires careful selection of brominating agents and reaction conditions to achieve the desired 4-bromo isomer.

Alternatively, a route starting from 2-bromo-5-nitrobenzotrifluoride (B1266209) can be envisioned. Catalytic hydrogenation of the nitro group would yield 4-bromo-3-(trifluoromethyl)aniline. chemicalbook.com While this provides a related structure, the synthesis of the trifluoromethoxy analogue would require a different starting material, such as a nitrophenol, that could be converted to the trifluoromethoxy ether before subsequent bromination and reduction steps.

The trifluoromethoxy (OCF3) group is a valuable substituent in medicinal chemistry due to its high lipophilicity and electronegativity. nih.gov Its introduction into aromatic systems, however, can be challenging. nih.gov

Modern methods have been developed for the ortho-trifluoromethoxylation of N-aryl-N-hydroxyacetamides using hypervalent iodine reagents, such as Togni reagent II. nih.gov This radical-mediated process involves a thermally induced migration of the OCF3 group. nih.gov Another approach involves the direct trifluoromethoxylation of phenols or anilines, though these reactions can suffer from issues with regioselectivity and harsh conditions. For the synthesis of the target precursor, one could start with a protected 4-bromo-3-aminophenol and then introduce the trifluoromethoxy group using a suitable reagent like trifluoromethyl triflate or by copper-catalyzed trifluoromethylation of a corresponding phenoxide.

| Method | Reagent | Conditions | Description |

| O-Trifluoromethylation | Togni Reagent II | Catalytic Cs2CO3, Chloroform, RT | O-Trifluoromethylation of an N-hydroxyacetamide intermediate. nih.gov |

| OCF3 Migration | MeNO2, 120 °C | Thermally induced | Migration of the OCF3 group to the ortho position of the aniline derivative. nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Achieving selective bromination is critical for the synthesis of the 4-bromo-3-(trifluoromethoxy)aniline precursor. The powerful activating and ortho-, para-directing effect of the amino group often leads to multiple bromination products. orgsyn.org

To control the regioselectivity, several strategies can be employed. The polarity of the solvent can markedly influence the outcome of electrophilic bromination with reagents like N-bromosuccinimide (NBS). lookchem.com In polar solvents such as DMF, the selectivity for a specific isomer can be significantly enhanced. lookchem.com Another approach is to use a bulky brominating agent, such as 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which can favor bromination at the less sterically hindered para position relative to the amino group. orgsyn.org For complex substrates, modern catalytic methods, such as palladium-catalyzed meta-C–H bromination, offer high regioselectivity but require specialized catalysts and directing groups. nih.gov

| Brominating Agent | Solvent | Selectivity | Notes |

| N-Bromosuccinimide (NBS) | DMF | Can be highly selective | Solvent polarity is key to controlling regioselectivity. lookchem.com |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | Favors para-bromination | Useful for achieving monobromination of activated anilines. orgsyn.org |

| Bromine (gaseous) | Solid-state | High yields and selectivity | An environmentally benign alternative to solution-phase reactions. rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Classical Indole Synthesis Approaches and Adaptations

With the substituted phenylhydrazine in hand, the final step is the construction of the indole ring.

The Fischer indole synthesis is a robust and versatile method for preparing substituted indoles by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which tautomerizes to an enamine. A key chemicalbook.comchemicalbook.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) yields the aromatic indole ring. youtube.comyoutube.com

The presence of a strongly electron-withdrawing trifluoromethoxy group on the phenylhydrazine ring can hinder the reaction. youtube.com This is because the key sigmatropic rearrangement step is facilitated by an electron-rich aniline-type nitrogen. youtube.com Therefore, adaptations to the classical conditions are often necessary.

Modifications may include:

Choice of Acid Catalyst : While Brønsted acids like H2SO4 or HCl are common, Lewis acids such as zinc chloride (ZnCl2), boron trifluoride (BF3), or polyphosphoric acid (PPA) can be more effective for deactivated substrates. wikipedia.org

Reaction Temperature : Elevated temperatures are typically required to drive the reaction to completion, especially with electron-poor phenylhydrazines. organic-chemistry.org

Modern Variants : The Buchwald modification, a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offers an alternative route that can tolerate a wider range of functional groups. wikipedia.org Another mild approach involves the thermal cyclization of N-trifluoroacetyl enehydrazines. organic-chemistry.org

| Catalyst Type | Examples | Application Notes |

| Brønsted Acids | HCl, H2SO4, PPA, p-TsOH | Classical conditions, PPA is often effective for difficult cyclizations. wikipedia.org |

| Lewis Acids | ZnCl2, BF3, AlCl3 | Can enhance reactivity for electron-deficient phenylhydrazines. wikipedia.org |

| Palladium Catalysts | - | Used in the Buchwald modification for cross-coupling aryl halides with hydrazones. wikipedia.org |

This table is interactive and can be sorted by clicking on the column headers.

Madelung and Reissert Indole Synthesis Pathways

The Madelung and Reissert syntheses are two of the earliest methods developed for indole formation. However, their application to complex, poly-functionalized targets like this compound is generally supplanted by more modern techniques due to the harsh conditions typically required.

The Madelung synthesis , first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at very high temperatures (200–400 °C). wikipedia.org The mechanism commences with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org While effective for certain 2-alkinylindoles, the vigorous reaction conditions are incompatible with many sensitive functional groups, such as the trifluoromethoxy group, which may not be stable at such high temperatures. wikipedia.orgresearchgate.net Modern modifications have aimed to reduce the severity of these conditions, but the methodology remains largely confined to specific substrates. organic-chemistry.orgacs.org

The Reissert indole synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate. wikipedia.org The initial step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate intermediate. researchgate.net This intermediate then undergoes reductive cyclization, typically using reagents like zinc in acetic acid, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to yield the parent indole. wikipedia.orgyoutube.com The multi-step nature of the process and the need for a specific o-nitrotoluene starting material make it a less convergent approach for a target like this compound. The required starting material, 4-bromo-1-methyl-5-(trifluoromethoxy)-2-nitrobenzene, may not be readily accessible, and the reductive conditions would need to be carefully selected to avoid unwanted side reactions with the bromo-substituent.

Larock Indole Synthesis and Palladium-Catalyzed Cyclizations

The Larock indole synthesis represents a significant advancement in indole preparation, utilizing a palladium catalyst to mediate the heteroannulation of an o-haloaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com First described in 1991, this reaction is exceptionally versatile for producing 2,3-disubstituted indoles in a single step. wikipedia.orgub.edu

The catalytic cycle typically begins with the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of the o-haloaniline (preferentially an o-iodoaniline, though o-bromoanilines can be used with more active catalyst systems) to the Pd(0) center. wikipedia.orgnih.gov The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes a regioselective migratory insertion. The final steps involve an intramolecular nucleophilic attack by the aniline nitrogen onto the vinylpalladium intermediate, followed by reductive elimination to regenerate the Pd(0) catalyst and release the indole product. wikipedia.org

For the synthesis of this compound, a plausible Larock approach would involve the reaction of 4-bromo-2-iodo-5-(trifluoromethoxy)aniline with acetylene (B1199291) or a suitable acetylene equivalent. The use of an o-iodoaniline is preferred for higher reactivity in the oxidative addition step. ub.edu

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd/C | wikipedia.orgsynarchive.com |

| Aniline Substrate | o-Iodoaniline or o-Bromoaniline | wikipedia.orgnih.gov |

| Base | K₂CO₃, NaOAc, Na₂CO₃ | wikipedia.org |

| Additives | LiCl, n-Bu₄NCl, PPh₃ | wikipedia.org |

| Solvent | NMP, DMF | wikipedia.org |

| Temperature | 100–130 °C | wikipedia.org |

Other palladium-catalyzed cyclizations, such as intramolecular Heck reactions of N-vinyl or N-allyl-2-haloanilines, also provide powerful routes to the indole core, demonstrating the broad utility of palladium in modern heterocyclic synthesis. divyarasayan.orgrsc.org More advanced palladium-catalyzed dearomative cyclizations have also been developed, leading to complex polycyclic structures like spiroindolenines. rsc.orgacs.org

Modern and Green Chemical Synthesis Techniques

Modern synthetic strategies increasingly prioritize efficiency, atom economy, and the use of less hazardous materials. Metal-catalyzed reactions are central to these efforts, offering mild conditions and high selectivity.

Metal-Catalyzed Coupling and Cyclization Reactions

Palladium-Catalyzed Routes (e.g., Negishi, Suzuki, Sonogashira adaptations)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to indole formation is well-documented. mdpi.com Beyond the Larock synthesis, tandem reactions involving palladium-catalyzed cross-coupling followed by cyclization are particularly powerful.

A highly effective strategy involves a Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. researchgate.net For the synthesis of this compound, this would begin with the coupling of a di-halogenated precursor, such as 1,4-dibromo-2-iodo-5-(trifluoromethoxy)benzene, with a protected acetylene like (trimethylsilyl)acetylene (TMSA). The subsequent step is a cyclization, often mediated by a co-catalyst, to form the indole ring. researchgate.net This approach avoids the need for protecting groups on the aniline nitrogen. researchgate.net

| Step | Reaction | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N), (Trimethylsilyl)acetylene | researchgate.net |

| 2 | Cyclization/Deprotection | CuI or other catalyst, Solvent (e.g., DMF) | researchgate.net |

While Suzuki and Negishi couplings are more commonly used for C-C bond formation on a pre-existing indole core, they can be adapted for the synthesis of complex precursors required for other cyclization strategies.

Copper-Mediated Synthesis

Copper catalysis offers a cost-effective and often complementary alternative to palladium. Copper-mediated reactions have been successfully employed in the synthesis of halogenated indoles. One notable method is the copper(I)-bromide-mediated radical cyclization of α,α-dibromo β-iminoesters. researchgate.netacs.org This process allows for the formation of 5- or 6-brominated indoles, where the bromine atom is incorporated during the cyclization cascade. researchgate.net The mechanism is proposed to involve a 3-bromo-3H-indole intermediate formed via an electrophilic bromine atom transfer. researchgate.netacs.org

Additionally, copper(I) iodide (CuI) is frequently used as a co-catalyst in palladium-catalyzed reactions, such as the Sonogashira coupling, and can also mediate the key nitrogen cyclization step onto an alkyne to forge the indole ring. researchgate.netchemistryviews.org

Iron-Catalyzed Approaches

Iron is an abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst for green chemistry applications. Iron-catalyzed methods for indole synthesis have emerged as a practical and robust alternative to those using precious metals. organic-chemistry.org One such approach is the iron(II) triflate-catalyzed intramolecular C-H amination of aryl azidoacrylates. This reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. organic-chemistry.org Although this specific pathway has not been reported for this compound, it represents a modern strategy that avoids the use of pre-functionalized anilines (e.g., o-haloanilines) and instead relies on the direct functionalization of a C-H bond, a highly desirable feature in contemporary synthesis.

Metal-Free Synthetic Methodologies

The synthesis of indole scaffolds without the use of transition metals is a significant goal in green chemistry, aiming to reduce cost, toxicity, and metal contamination in the final products. For a molecule like this compound, metal-free approaches would typically involve intramolecular cyclization reactions promoted by non-metallic catalysts or reagents.

One prominent metal-free method is the acid-catalyzed Fischer indole synthesis. While traditional, modern variations utilize milder acid catalysts or unique reaction media. Conceptually, a suitably substituted phenylhydrazine, namely (4-bromo-5-(trifluoromethoxy)phenyl)hydrazine, could be condensed with a two-carbon synthon like acetaldehyde or a protected equivalent, followed by acid-catalyzed cyclization. The challenge often lies in the synthesis of the requisite substituted hydrazine (B178648) precursor.

Another emerging area is the use of iodine-mediated reactions. Molecular iodine or hypervalent iodine reagents can promote the cyclization of N-aryl enamines or similar precursors to form the indole ring under metal-free conditions. acs.org An effective metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant has also been developed to afford a diverse range of substituted indoles. acs.org These methods offer an alternative to metal-catalyzed cross-coupling and cyclization reactions. However, specific examples detailing the synthesis of this compound via these methods are not currently reported.

Photochemical and Electrochemical Synthesis of Indoles

Photochemical and electrochemical methods represent cutting-edge, sustainable approaches to organic synthesis, often proceeding under mild conditions without the need for harsh reagents.

Photochemical Synthesis: Light-driven, metal-free protocols have been developed for the synthesis of functionalized indoles. nih.gov For instance, the photochemical activity of halogen-bonded complexes can drive the C2–H alkylation of indoles. nih.gov While this applies to functionalizing a pre-existing indole, photochemical methods can also be used for the core synthesis. Photoinduced cyclizations of stilbene-type precursors or N-aryl enamines are known routes to indoles. rsc.org A hypothetical photochemical route to this compound could involve the irradiation of a substituted 2-vinylaniline (B1311222) derivative to induce cyclization. nih.gov

Electrochemical Synthesis: Electrosynthesis utilizes electrons as a "reagent" to drive reactions, avoiding the need for chemical oxidants or reductants. organic-chemistry.org The electrochemical synthesis of indoles can be achieved through the intramolecular cyclization of 2-vinylanilines or related compounds. rsc.orgresearchgate.net This approach is noted for its high efficiency and mild conditions. rsc.org An electrochemical approach to this compound would likely involve the anodic oxidation of a corresponding N-substituted 2-alkenylaniline to trigger a C-N bond formation. While powerful for the general synthesis of indoles, specific electrochemical conditions for the target molecule have not been described.

Multicomponent Reaction (MCR) Strategies for Indole Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govchemrxiv.org Several MCRs are known for synthesizing highly substituted indoles.

For example, an Ugi-type MCR followed by a cyclization step can be a powerful tool for building complex indole structures. rsc.orgnih.gov A hypothetical MCR approach to this compound could involve the reaction of 4-bromo-3-(trifluoromethoxy)aniline, an isocyanide, a carbonyl compound, and a suitable acid in a one-pot process designed to ultimately form the indole ring. The modularity of MCRs allows for the rapid generation of diverse indole libraries, although the specific combination of starting materials for this particular substitution pattern would require dedicated research and development. researchgate.net

Flow Chemistry and Continuous Synthesis of Indole Derivatives

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. mdpi.com The synthesis of indoles is well-suited to flow chemistry, with many classical indole syntheses, such as the Fischer, Bischler, and Hemetsberger-Knittel reactions, having been adapted to continuous flow systems. mdpi.comnih.govresearchgate.net

A continuous flow synthesis of this compound could be envisioned by pumping a stream of the appropriate starting materials, such as a substituted phenylhydrazine and a ketone, through a heated reactor coil, potentially packed with a solid-supported acid catalyst. uc.pt This setup would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purity compared to batch methods. nih.gov While flow chemistry has been extensively used for indole synthesis in general, a specific flow process for this compound is not yet documented.

Solvent-Free and Green Solvent Approaches

The use of green solvents (e.g., water, ionic liquids, supercritical fluids) or solvent-free conditions is a cornerstone of green chemistry, minimizing the environmental impact of chemical processes. ijaresm.com

Green Solvents: The Fischer indole synthesis has been successfully carried out in water or ionic liquids, which can serve as both the solvent and the catalyst. google.commdpi.com A synthesis of this compound in a green solvent would follow a similar principle, though the solubility of the fluorinated and brominated precursors would be a key consideration.

Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) under solvent-free conditions is another powerful green methodology. tandfonline.com Reactants are adsorbed onto a solid support and irradiated with microwaves, often leading to dramatically reduced reaction times and improved yields. researchgate.net A solvent-free approach to the target molecule could involve mixing the necessary precursors on a mineral support like silica (B1680970) or alumina (B75360) and subjecting them to microwave irradiation.

As with the other advanced methodologies discussed, while the principles of green solvent and solvent-free synthesis are broadly applicable to indole formation, their specific application to produce this compound has not been detailed in the literature.

Note on Data Tables: Due to the absence of specific experimental data in the surveyed literature for the synthesis of this compound using the methodologies outlined above, the generation of interactive data tables with detailed research findings is not possible at this time. The discussion remains a prospective analysis based on established principles of modern indole synthesis.

Chemical Transformations and Derivatization of 5 Bromo 6 Trifluoromethoxy 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The inherent reactivity of the indole ring generally directs electrophiles to the C3 position, as this pathway maintains the aromaticity of the benzene (B151609) ring in the intermediate sigma complex. stackexchange.com However, the regioselectivity of such reactions on 5-Bromo-6-(trifluoromethoxy)-1H-indole is influenced by the electronic effects of the existing substituents.

The bromine atom at the C5 position is a deactivating, yet ortho-, para-directing group due to the interplay of its inductive electron-withdrawing (-I) and resonance electron-donating (+M) effects. latech.educhemistrytalk.orgorganicchemistrytutor.com Conversely, the trifluoromethoxy group at the C6 position is strongly electron-withdrawing (-I effect) and deactivating. wikipedia.org These substituent effects, combined with the intrinsic reactivity of the indole ring, dictate the preferred sites for electrophilic attack.

Common electrophilic aromatic substitution reactions applicable to this indole scaffold include:

Halogenation: Introduction of a second halogen atom (e.g., chlorine, bromine, or iodine) would likely occur at the C3 or C7 positions, driven by the directing effect of the indole nitrogen.

Nitration: Under carefully controlled conditions, nitration is expected to introduce a nitro group, a strongly deactivating group, which can serve as a precursor for further functionalization.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl and alkyl groups, respectively, further diversifying the molecular structure. The choice of Lewis acid catalyst and reaction conditions is crucial to avoid undesired side reactions.

The precise regiochemical outcome of these reactions would likely be a mixture of isomers, with the exact ratio depending on the specific electrophile, catalyst, and reaction conditions employed.

Nucleophilic Substitution and Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C5 position of this compound is a key functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions through transition metal-catalyzed cross-coupling.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides.

Suzuki-Miyaura Coupling: This reaction couples the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl and aryl-heteroaryl linkages. nih.govresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the bromoindole with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of cinnamate (B1238496) and stilbene (B7821643) derivatives. organic-chemistry.orgchim.it

Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne, providing a straightforward route to arylalkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgthieme-connect.deresearchgate.netlibretexts.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-6-(trifluoromethoxy)-1H-indole |

| Heck-Mizoroki | Styrene | Pd(OAc)₂ / PPh₃ / Base | 5-(Styryl)-6-(trifluoromethoxy)-1H-indole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | 5-(Phenylethynyl)-6-(trifluoromethoxy)-1H-indole |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the bromoindole with a wide range of primary and secondary amines, as well as amides and carbamates. This reaction is a powerful tool for the synthesis of arylamine derivatives. wikipedia.orgacs.orgacs.org

Ullmann Condensation: While less common than palladium-catalyzed methods, the copper-catalyzed Ullmann condensation can be employed for the formation of C-O bonds, leading to the synthesis of diaryl ethers.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃ / Ligand / Base | 5-(Phenylamino)-6-(trifluoromethoxy)-1H-indole |

| Ullmann Condensation | Phenol (B47542) | CuI / Ligand / Base | 5-Phenoxy-6-(trifluoromethoxy)-1H-indole |

Modifications of the Indole N-H Position (N-alkylation, N-acylation)

The nitrogen atom of the indole ring can be readily functionalized through alkylation and acylation reactions. These modifications are often employed to protect the indole nitrogen, modulate the electronic properties of the ring system, or introduce new functionalities.

N-Alkylation: The deprotonation of the indole N-H with a suitable base (e.g., NaH, K₂CO₃) followed by treatment with an alkyl halide is a common method for N-alkylation. rsc.orgorganic-chemistry.orgstanford.edu Alternative methods, such as Mitsunobu reactions with alcohols, can also be employed.

N-Acylation: N-acylation can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. nih.govthieme-connect.comresearchgate.netrsc.orgtandfonline.com This reaction introduces an acyl group, which can serve as a protecting group or a precursor for further transformations.

| Reaction | Reagent | Base | Product |

|---|---|---|---|

| N-Alkylation | Methyl iodide | Sodium hydride | 5-Bromo-1-methyl-6-(trifluoromethoxy)-1H-indole |

| N-Acylation | Acetyl chloride | Pyridine | 1-Acetyl-5-bromo-6-(trifluoromethoxy)-1H-indole |

Functional Group Interconversions Involving the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF₃) is generally considered to be chemically robust and resistant to many common transformations. However, under specific and often harsh conditions, it may undergo certain reactions. The development of methods for the transformation of the trifluoromethoxy group is an active area of research. harvard.edursc.orgnih.govnih.gov Potential, albeit challenging, transformations could include:

Hydrolysis: Cleavage of the C-O bond to yield a phenol would likely require harsh acidic or basic conditions, which may not be compatible with the indole core.

Reductive Defluorination: The stepwise or complete removal of fluorine atoms is a difficult transformation that typically requires specialized reagents.

Stereoselective Synthesis of Chiral Derivatives (if applicable for research extensions)

The indole scaffold is a common feature in many chiral natural products and pharmaceuticals. The development of stereoselective methods for the synthesis of chiral derivatives of this compound represents a promising avenue for future research. rsc.orgnih.govresearchgate.netacs.orgrsc.org Potential strategies include:

Asymmetric Catalysis: The use of chiral catalysts in reactions such as Friedel-Crafts alkylations or cycloadditions could introduce stereocenters with high enantioselectivity.

Chiral Auxiliaries: The attachment of a chiral auxiliary to the indole nitrogen could direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to afford the enantiomerically enriched product.

Resolution of Racemates: Classical resolution techniques or chiral chromatography could be employed to separate racemic mixtures of derivatives.

These approaches could lead to the synthesis of novel, enantiomerically pure indole derivatives with potential applications in various fields of chemical and biological research.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Bromo-6-(trifluoromethoxy)-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be essential for unambiguous assignment of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons of the indole (B1671886) ring. The electron-withdrawing effects of the bromine and trifluoromethoxy groups would significantly influence the chemical shifts of the aromatic protons. Similarly, the ¹³C NMR spectrum would provide information on each carbon atom in the molecule, with the carbons attached to bromine, oxygen, and the trifluoromethyl group showing characteristic shifts.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 (N-H) | 8.1 - 8.3 | br s |

| H2 | 7.3 - 7.5 | t |

| H3 | 6.5 - 6.7 | t |

| H4 | 7.6 - 7.8 | s |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 125 - 127 |

| C3 | 102 - 104 |

| C3a | 128 - 130 |

| C4 | 123 - 125 |

| C5 | 115 - 117 |

| C6 | 145 - 147 |

| C7 | 114 - 116 |

| C7a | 135 - 137 |

¹⁹F NMR for Trifluoromethoxy Group Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. The trifluoromethoxy group (-OCF₃) in this compound would exhibit a single sharp resonance in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of an aromatic trifluoromethoxy substituent.

Predicted ¹⁹F NMR Chemical Shift

| Group | Predicted Chemical Shift (ppm) |

|---|

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the indole, C-H stretching of the aromatic ring, C=C stretching of the aromatic system, and strong absorptions corresponding to the C-F and C-O bonds of the trifluoromethoxy group. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-Br bond.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3400 - 3450 | 3400 - 3450 |

| Aromatic C-H Stretch | 3100 - 3150 | 3100 - 3150 |

| Aromatic C=C Stretch | 1580 - 1620 | 1580 - 1620 |

| C-O-C Stretch | 1250 - 1300 | 1250 - 1300 |

| C-F Stretch | 1100 - 1200 (strong) | 1100 - 1200 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₉H₅BrF₃NO), HRMS would provide a highly accurate mass measurement that matches its theoretical exact mass. The isotopic pattern, particularly the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), would be a key feature in the mass spectrum.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (for ⁷⁹Br) | 278.9510 |

| [M]⁺ (for ⁸¹Br) | 280.9490 |

| [M+H]⁺ (for ⁷⁹Br) | 279.9588 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If single crystals of this compound could be grown, this technique would confirm the connectivity and provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding (involving the indole N-H) and halogen bonding (involving the bromine atom).

As no experimental data is available, a detailed discussion of the crystal structure is not possible. However, it would be anticipated that the planar indole ring system would lead to π-π stacking interactions in the crystal lattice, while the N-H group would act as a hydrogen bond donor.

Computational and Theoretical Investigations of 5 Bromo 6 Trifluoromethoxy 1h Indole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and reactivity of molecules. For 5-Bromo-6-(trifluoromethoxy)-1H-indole, DFT calculations would provide invaluable insights into its fundamental chemical properties.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

For this compound, it is anticipated that the electron-withdrawing nature of the bromine and trifluoromethoxy groups would lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted indole (B1671886). This would likely result in an increased HOMO-LUMO gap, suggesting enhanced stability. The distribution of the HOMO and LUMO lobes would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively. A hypothetical data table for such an analysis is presented below.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Awaited |

| LUMO Energy | Awaited |

| HOMO-LUMO Gap | Awaited |

Note: These values are hypothetical and await experimental or computational validation.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map is expected to show negative potential (red/yellow) around the nitrogen atom of the indole ring and the oxygen and fluorine atoms of the trifluoromethoxy group. Positive potential (blue) would likely be concentrated around the N-H proton and potentially near the bromine atom due to a "sigma-hole." This information is critical for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding.

Spectroscopic Property Prediction and Validation

DFT calculations can accurately predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. For this compound, predicted vibrational frequencies would correspond to the stretching and bending modes of its functional groups, while calculated NMR chemical shifts would aid in the assignment of proton and carbon signals.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations could provide insights into the conformational preferences and dynamic behavior of this compound. Such studies would be particularly relevant if investigating its interactions with biological macromolecules, such as proteins or DNA. MD simulations could predict binding modes and affinities, offering a rationale for potential biological activity.

Structure-Reactivity Relationship (SRR) Studies

Systematic computational studies on a series of related indole derivatives would be necessary to establish clear structure-reactivity relationships (SRR). By varying the substituents on the indole ring and calculating key electronic and steric parameters, quantitative structure-activity relationship (QSAR) models could be developed. A QSAR study on related 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives has demonstrated the utility of this approach in understanding the structural requirements for biological activity. Similar studies focused on this compound would be highly informative.

In Silico Prediction of Synthetic Pathways and Reaction Mechanisms

Computational tools can be employed to predict plausible synthetic routes and to elucidate reaction mechanisms. For this compound, theoretical calculations could be used to evaluate the feasibility of different synthetic strategies and to identify the most energetically favorable reaction pathways. Mechanistic studies, including the calculation of transition state energies, would provide a deeper understanding of the chemical transformations involved in its synthesis and subsequent reactions.

Advanced Research Applications and Mechanistic Studies in Vitro / Non Clinical Focus

Role as a Synthetic Intermediate for Advanced Chemical Scaffolds

The indole (B1671886) nucleus is a prominent scaffold in a vast array of biologically active compounds. The strategic placement of bromo and trifluoromethoxy substituents on the indole ring, as seen in 5-Bromo-6-(trifluoromethoxy)-1H-indole, offers a versatile platform for the synthesis of more complex chemical entities. The bromine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. nih.govresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, thereby enabling the construction of diverse molecular architectures.

For instance, 5-bromoindole (B119039) has been utilized as a key starting material in the multi-step synthesis of selective serotonin (B10506) (5-hydroxytryptamine) antagonists. luc.edu Similarly, it is anticipated that this compound could serve as a crucial intermediate in the synthesis of novel pharmaceutical drug targets. The trifluoromethoxy group at the 6-position can influence the electronic properties and lipophilicity of the resulting molecules, potentially enhancing their biological activity and pharmacokinetic profiles.

The general synthetic utility of 5-bromoindoles is highlighted by their conversion into a variety of derivatives, including formyl, acetyl, thiomethyl, boronic acid, and trimethylstannyl analogues, through halogen-metal exchange reactions. scispace.com These transformations open up further avenues for chemical elaboration, making this compound a potentially valuable building block in medicinal chemistry and materials science.

Investigation of Molecular Interactions with Biological Targets in In Vitro Systems

The unique combination of a bromine atom and a trifluoromethoxy group in this compound suggests its potential for specific molecular interactions with various biological targets. These substituents can modulate the compound's size, shape, electronics, and lipophilicity, all of which are critical determinants of ligand-protein binding.

Ligand-Protein Binding Studies (e.g., enzyme inhibition mechanisms in cell-free systems)

Derivatives of the indole scaffold are known to interact with a wide range of enzymes. For example, studies on 5-(trifluoromethoxy)-2-indolinones, which share the trifluoromethoxy-substituted indole core, have demonstrated their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. tandfonline.comnih.gov Molecular docking studies of these compounds have provided insights into their binding interactions within the active sites of these enzymes. tandfonline.comnih.govresearchgate.net

The presence of a bromine atom can also contribute to binding affinity. In the context of indole phytoalexin derivatives, 5-bromination has been explored for its effect on biological activity. researchgate.netbeilstein-archives.org While in some cases it did not lead to an increase in antiproliferative activity, the halogen atom can still play a significant role in modulating protein-ligand interactions through halogen bonding.

The potential for enzyme inhibition by indole derivatives is broad. For example, novel 5-bromoindole-2-carboxylic acid derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These studies highlight the importance of the indole scaffold in designing enzyme inhibitors, and suggest that this compound could be a valuable starting point for the development of novel inhibitors for various enzymatic targets.

Receptor Interaction Mechanisms at a Molecular Level

The indole nucleus is a key pharmacophore for various receptor ligands. The substitution pattern on the indole ring plays a crucial role in determining the binding affinity and selectivity for different receptor subtypes. For instance, the binding of indole-based kratom alkaloids to opioid and adrenergic receptors is influenced by the presence and position of substituents on the indole ring. nih.gov

Molecular docking studies have been employed to understand the interactions of indole derivatives with receptors at a molecular level. For example, docking studies of naltrexamine derivatives in opioid receptor crystal structures have helped to elucidate the binding modes of these ligands. nih.gov Similarly, bis-indole derivatives have been identified as dual ligands for the nuclear receptors NR4A1 and NR4A2, with fluorescence quenching assays used to determine their binding affinities. mdpi.com

Given the importance of halogenation and trifluoromethoxy substitution in modulating ligand-receptor interactions, it is plausible that this compound or its derivatives could exhibit interesting binding profiles at various receptors. The trifluoromethoxy group, with its strong electron-withdrawing nature and lipophilic character, could significantly influence the binding affinity and selectivity of the indole scaffold for specific receptor subtypes.

Applications as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. The indole scaffold, due to its prevalence in biologically active molecules, is an attractive core for the design of such probes. Biotinylated indoles have been developed as bifunctional probes for the detection of indole-binding proteins. nih.gov These probes consist of an indole nucleus for binding to the target protein and a biotin (B1667282) tag for detection.

The functionalization of the indole ring at various positions allows for the attachment of reporter groups without significantly compromising the binding to the target protein. nih.gov In this context, this compound could be a valuable precursor for the synthesis of novel chemical probes. The bromine at the 5-position provides a handle for the introduction of linkers and reporter groups, such as fluorophores, biotin, or photoaffinity labels.

The trifluoromethoxy group at the 6-position could serve to modulate the physicochemical properties of the probe, potentially improving its cell permeability and target engagement. Such probes could be utilized in a variety of in vitro applications, including affinity chromatography for the isolation of target proteins, and fluorescence microscopy for the visualization of target localization within cellular compartments.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration

The systematic modification of a lead compound and the evaluation of the biological activity of the resulting analogs is a cornerstone of medicinal chemistry, known as structure-activity relationship (SAR) studies. The this compound scaffold presents multiple opportunities for SAR exploration.

The bromine at the 5-position can be replaced with a variety of other functional groups to probe the importance of this position for biological activity. For example, in a series of indole-based HIV-1 fusion inhibitors, alternative linkages at the 5-position of the indole were explored to understand their impact on antiviral activity. nih.gov

Similarly, the trifluoromethoxy group at the 6-position can be replaced by other alkoxy groups of varying size and electronic properties to investigate the influence of this substituent on target binding and cellular activity. SAR studies on substituted azaindoles as inhibitors of Trypanosoma brucei have demonstrated that the substitution pattern on the core heterocyclic ring is critical for potency. nih.gov

Furthermore, the indole nitrogen can be alkylated or acylated to generate a library of N-substituted derivatives. The synthesis of a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives, where the indole nitrogen was substituted with various halides, highlights this approach to SAR exploration. iajps.com

Development of Novel Analytical Methods for Detection and Quantification in Complex Mixtures (Research Tools)

The development of sensitive and selective analytical methods is crucial for the study of novel chemical entities in research settings. For a compound like this compound, a combination of chromatographic and spectroscopic techniques would likely be employed for its detection and quantification.

Given the presence of fluorine, methods that are sensitive to fluorinated compounds could be particularly useful. For instance, electron-capture negative ionization mass spectrometry has been evaluated for the analysis of fluorinated indole derivatives. nih.gov This technique can provide high sensitivity for the detection of electrophilic compounds.

Fluorimetric methods have also been developed for the determination of indole derivatives. These methods often involve a derivatization step to generate a fluorescent product that can be quantified with high sensitivity. nih.govresearchgate.net

For the analysis of this compound in complex biological matrices, a combination of a high-resolution separation technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with a sensitive detection method, such as mass spectrometry (MS) or fluorescence detection, would be the preferred approach. The development of such methods would be an essential step in enabling further in vitro and non-clinical research on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.